molecular formula C14H13N3O B8339457 2-(4-methylpyridin-3-yl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

2-(4-methylpyridin-3-yl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No. B8339457
M. Wt: 239.27 g/mol
InChI Key: IBHKHNARPYDGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

3,4-Dihydro-2,6-naphthyridin-1(2H)-one (I-67h: 45 mg, 0.304 mmol) was reacted with 3-iodo-4-methylpyridine (100 mg, 0.456 mmol), copper iodide (5.7 mg, 0.0304 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (12.95 mg, 0.0912 mmol) and potassium phosphate (193.3 mg, 0.912 mmol) in 1,4-dioxane (5 mL) to afford the crude product. Purification by column chromatography on silica gel (4% methanol in CHCl3), followed by preparative HPLC afforded 11 mg of the product (15.27% yield).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
12.95 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
193.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.7 mg
Type
catalyst
Reaction Step One
Yield
15.27%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.I[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][C:18]=1[CH3:19].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.[Cu](I)I>[CH3:19][C:18]1[CH:17]=[CH:16][N:15]=[CH:14][C:13]=1[N:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[N:7][CH:6]=2)[C:1]1=[O:11] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
C1(NCCC2=CN=CC=C12)=O
Name
Quantity
100 mg
Type
reactant
Smiles
IC=1C=NC=CC1C
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
12.95 mg
Type
reactant
Smiles
Name
potassium phosphate
Quantity
193.3 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5.7 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (4% methanol in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)N1C(C2=CC=NC=C2CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 15.27%
YIELD: CALCULATEDPERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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